molecular formula C12H26O2 B12059387 (R)-1,2-Dodecanediol

(R)-1,2-Dodecanediol

Cat. No.: B12059387
M. Wt: 202.33 g/mol
InChI Key: ZITKDVFRMRXIJQ-GFCCVEGCSA-N
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Description

®-1,2-Dodecanediol is an organic compound with the molecular formula C12H26O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in the carbon chain. The ®-configuration indicates the specific spatial arrangement of these groups, which can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1,2-Dodecanediol can be synthesized through various methods. One common approach involves the reduction of dodecanedioic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, ®-1,2-Dodecanediol can be produced through catalytic hydrogenation of dodecanedioic acid or its derivatives. This process involves the use of metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1,2-Dodecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid or its derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form dodecanol using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanol.

    Substitution: Dodecyl chloride.

Scientific Research Applications

®-1,2-Dodecanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of ®-1,2-Dodecanediol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily determined by the presence of the hydroxyl groups, which can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dodecanediol: The non-chiral version of the compound.

    1,2-Decanediol: A shorter chain analog with similar properties.

    1,2-Hexadecanediol: A longer chain analog with different physical properties.

Uniqueness

®-1,2-Dodecanediol is unique due to its chiral nature, which can lead to specific interactions with other chiral molecules and biological systems. This chirality can influence its reactivity, solubility, and overall effectiveness in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

(2R)-dodecane-1,2-diol

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3/t12-/m1/s1

InChI Key

ZITKDVFRMRXIJQ-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCC(CO)O

Origin of Product

United States

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